1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol
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Overview
Description
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol typically involves a multi-step process. One common route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro and iodo substituents. The final step involves the cyclopropanation of the compound. Reaction conditions often include the use of strong bases, halogenating agents, and cyclopropanation reagents .
Chemical Reactions Analysis
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the chloro or iodo positions, often using reagents like sodium azide or thiols.
Cyclopropanation: This involves the formation of the cyclopropane ring, typically using diazo compounds and transition metal catalysts
Scientific Research Applications
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol include other pyrazolo[1,5-a]pyrimidines such as:
- 3-(3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
- 4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C10H9ClIN3O |
---|---|
Molecular Weight |
349.55 g/mol |
IUPAC Name |
1-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H9ClIN3O/c1-5-8(12)9-13-6(10(16)2-3-10)4-7(11)15(9)14-5/h4,16H,2-3H2,1H3 |
InChI Key |
ZTSJHZZSTXGMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1I)C3(CC3)O)Cl |
Origin of Product |
United States |
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